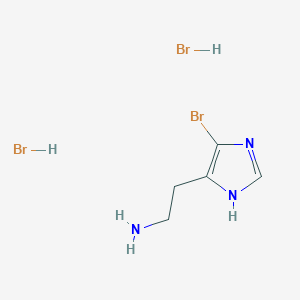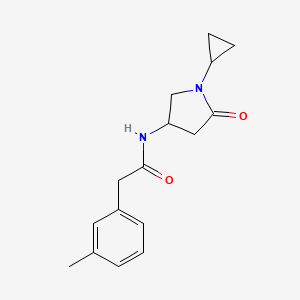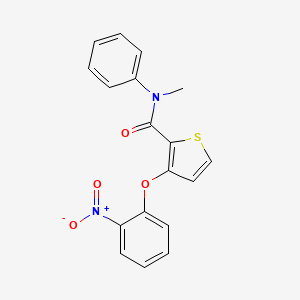![molecular formula C15H13NO6S2 B2740939 Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 2097915-92-7](/img/structure/B2740939.png)
Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate” is complex, with a bifuran group attached to a thiophene ring via a sulfamoyl bridge. The InChI code for this compound is 1S/C15H13NO6S2/c1-21-11-8-22-15(12(11)14(19)20-2)23(17,18)10-7-22-9-5-3-4-6-13(9)16-10/h3-8,16H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate” include a predicted boiling point of 452.3±55.0 °C and a predicted density of 1.438±0.06 g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Palladium-Catalyzed Arylation of Thiophenes
A key application is in the field of palladium-catalyzed direct regiospecific arylation, where thiophene-2-carboxylates substituted at the 3-position by sulfamoyl groups are coupled with various aryl/heteroaryl bromides. This process, under in situ decarboxylation, yields 5-arylated thiophene-3-sulfonic amides or esters, showcasing the compound's role in facilitating selective synthesis of complex thiophene derivatives (Bheeter, Bera, & Doucet, 2013).
Organocatalyzed Aqueous Conditions for Gewald Reaction
Another significant application is observed in the Gewald reaction under organocatalyzed aqueous conditions. Here, the compound partakes in a four-component process leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This reaction is notable for its room-temperature operation and the ease of product recovery, highlighting the compound's utility in synthesizing thiophene derivatives with potential biological activity (Abaee & Cheraghi, 2013).
Synthesis of Alkyl 2-Bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates
The compound is also instrumental in the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates. This showcases its reactivity towards nucleophilic agents, forming a variety of functional groups and demonstrating its versatility in organic synthesis (Pevzner, 2003).
Distant Functionalization via Thiophene Moieties
Additionally, methyl thiophene-2-carboxylate and related derivatives are used as synthetic equivalents in electrophilic reactions promoted by samarium diiodide. This method facilitates distant functionalization, leading to the preparation of long-chain esters with remote functional groups, which are important in pharmaceutical synthesis and material science (Yang, Nandy, Selvakumar, & Fang, 2000).
Photodegradation of Crude Oil Components
Exploring the environmental applications, the compound is relevant in the study of photodegradation of crude oil components. Specifically, derivatives of benzothiophene are investigated for their behavior in aquatic solutions, simulating the fate of oil spills in marine environments. This research provides insights into the degradation pathways of sulfur-containing organic compounds in nature (Andersson & Bobinger, 1996).
properties
IUPAC Name |
methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S2/c1-20-15(17)14-13(5-7-23-14)24(18,19)16-8-11-2-3-12(22-11)10-4-6-21-9-10/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWNJHGYDZJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one](/img/structure/B2740861.png)
![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)


![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

![N-[(2,4-dichlorophenyl)methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2740870.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)